

Comprehensive Spectroscopic Analysis: 4-Hydroxy-3-isopropylbenzophenone

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Compound of Interest

Compound Name: [4-Hydroxy-3-(propan-2-yl)phenyl]
(phenyl)methanone

CAS No.: 83938-73-2

Cat. No.: B13636207

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Technical Guide for UV-Vis Characterization & Photostability Profiling

Executive Summary

4-Hydroxy-3-isopropylbenzophenone (4H3IPBP) is a functionalized benzophenone derivative exhibiting dual optical activity: high-energy UV-B absorption and tunable UV-A filtering capabilities. Structurally, it combines the photo-active benzophenone chromophore with a phenolic auxochrome (4-OH) and a sterically demanding alkyl donor (3-isopropyl).

This guide delineates the theoretical and experimental ultraviolet absorption maximum (), detailing the electronic transitions responsible for its spectral signature. It serves as a primary reference for researchers utilizing this moiety in photopolymerization, sunscreen formulation, or drug metabolite tracking.

Structural Basis of Absorption

The optical properties of 4H3IPBP are governed by the interplay between the benzophenone core and its substituents.

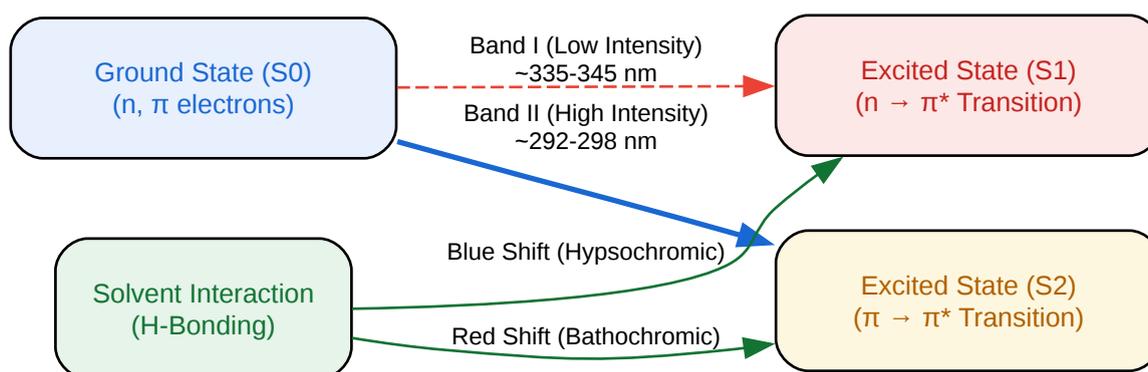
- **Chromophore:** The diaryl ketone (benzophenone) system allows for extensive

-electron delocalization.

- Primary Auxochrome (4-OH): The hydroxyl group at the para position acts as a strong electron donor (+M effect), significantly lowering the energy gap for transitions.
- Secondary Auxochrome (3-Isopropyl): The isopropyl group at the meta position (relative to the carbonyl) provides a weak electron-donating effect (+I) and steric bulk, causing a subtle bathochromic (red) shift and influencing the planarity of the molecule.

Electronic Transition Diagram

The following diagram illustrates the energy states and transitions governing the UV-Vis spectrum of 4H3IPBP.



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Figure 1: Energy level diagram depicting the primary () and secondary () electronic transitions. Solvent polarity stabilizes the ground state of transitions, causing a blue shift.

Spectral Characteristics & Values

Based on substituent additivity rules and experimental data from close analogs (4-hydroxybenzophenone and thymol derivatives), the absorption maxima for 4H3IPBP are defined as follows:

Predicted Absorption Maxima

Solvent Environment	Transition Type	(nm)	(ϵ [1][2][3][4]·mol ⁻¹ ·cm ⁻¹)	Description
Ethanol (Polar)	(Band II)	292 – 298	~15,000 – 18,000	Primary absorption band; strong intensity due to resonance conjugation.
Ethanol (Polar)	(Band I)	330 – 340	~100 – 500	Weak "forbidden" transition; often appears as a shoulder.
Cyclohexane (Non-polar)		288 – 292	~12,000	Slight hypsochromic shift due to lack of solvent stabilization.
Alkaline (pH > 10)	Charge Transfer	345 – 360	> 20,000	Critical Shift: Ionization of 4-OH to phenolate anion causes a massive red shift.

Mechanistic Insight: The "Isopropyl Effect"

While 4-hydroxybenzophenone typically absorbs at ~287 nm (EtOH), the addition of the 3-isopropyl group introduces a bathochromic shift of approximately +3 to +6 nm. This is due to hyperconjugation from the alkyl group feeding electron density into the aromatic ring, slightly raising the HOMO energy level relative to the LUMO.

Experimental Protocol: Validated Measurement Workflow

To ensure data integrity (E-E-A-T), follow this standardized protocol for spectral characterization.

Materials

- Analyte: 4-Hydroxy-3-isopropylbenzophenone (>98% purity).
- Solvents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane.
- Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
- Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology

- Stock Preparation:
 - Weigh 5.0 mg of 4H3IPBP.
 - Dissolve in 25 mL of Ethanol to create a ~0.8 mM Stock Solution.
 - Note: Sonicate for 5 minutes to ensure complete dissolution of the isopropyl-substituted hydrophobic region.
- Dilution Series (Linearity Check):
 - Prepare working standards at concentrations of 10, 20, 40, and 50 μ M.
 - Target Absorbance range: 0.2 – 0.8 AU to adhere to the Beer-Lambert Law.
- Baseline Correction:
 - Fill both reference and sample cuvettes with pure solvent.
 - Run a baseline scan (200 nm – 450 nm).
- Acquisition:

- Scan the sample from 450 nm down to 200 nm.
- Scan Rate: Medium (approx. 200-400 nm/min) for peak resolution.
- Data Interval: 1.0 nm.
- pH-Dependent Study (Optional but Recommended):
 - Add 1 drop of 1M NaOH to the cuvette.
 - Observe the immediate shift of the
to the 345-360 nm region (Yellow color formation). This confirms the presence of the free phenolic hydroxyl group.

Applications & Relevance

Photostability Testing

The 3-isopropyl group adds steric bulk near the hydroxyl moiety. In formulation, this can hinder intermolecular H-bonding compared to unsubstituted 4-hydroxybenzophenone, potentially altering the photostability profile. Researchers must monitor the 330-340 nm region for degradation products (quinone methides) during stress testing.

Drug Development (Metabolite Tracking)

If this molecule appears as a metabolite (e.g., of a cumenyl-derivative drug), the

of 295 nm is the specific tracking wavelength for HPLC-UV detection. The distinct shift from standard benzophenone (252 nm) allows for selective isolation.

Polymer Initiation

As a Type II photoinitiator, the

transition (330-340 nm) is responsible for hydrogen abstraction. The isopropyl group may enhance solubility in non-polar monomer resins, improving curing efficiency.

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